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Compound of Interest

Compound Name: Silver diethyldithiocarbamate

Cat. No.: B15597357 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to address common sources of error encountered during the analysis of arsenic using

the silver diethyldithiocarbamate (SDDC) method.

Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Results
Q1: My absorbance readings are unexpectedly high, leading to erroneously high arsenic

concentrations. What are the potential causes?

A1: High absorbance readings can stem from several sources of interference. The most

common culprits are:

Antimony Interference: Antimony salts can react under the same conditions as arsenic to

form stibine (SbH₃), which also reacts with silver diethyldithiocarbamate to form a red

complex, leading to a positive interference.[1][2][3] Antimony(III) concentrations of 0.3 mg/L

or higher can cause significant positive interference.[4]

Mercury Interference: Mercury can also interfere with the analysis. Mercury(II)

concentrations at or above 1.5 mg/L have been shown to cause a significant positive

interference.[4]

Sulfide Interference: Hydrogen sulfide (H₂S) can be generated from sulfide-containing

samples and will react with the lead acetate in the scrubber. If the scrubber's capacity is
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exceeded, H₂S can pass through and interfere with the measurement.[1][5]

Sample Turbidity: Any suspended matter or turbidity in the sample can scatter light in the

spectrophotometer, leading to artificially high absorbance readings.[2] Ensure your final

solution for measurement is clear.

Troubleshooting Steps:

Check for Antimony and Mercury: If your samples are from a source known to contain

antimony or mercury, consider using a separation technique like anion exchange to remove

these interfering ions before analysis.[4]

Verify Scrubber Efficiency: Ensure the lead acetate-impregnated glass wool in the scrubber

is fresh and properly packed. If you suspect high sulfide content, you may need to increase

the amount of lead acetate wool or pre-treat the sample.

Sample Filtration: If the sample is turbid after digestion, filter it through a suitable filter paper

before proceeding with the arsine generation step.

Analyze a Blank: Run a reagent blank (using deionized water instead of a sample) to ensure

that the reagents themselves are not contaminated and contributing to the high readings.

Q2: My absorbance readings are consistently low or zero, suggesting a loss of arsenic. What

could be happening?

A2: Low or no absorbance readings typically indicate a problem with the generation or trapping

of arsine gas (AsH₃) or the presence of substances that inhibit the reaction.

Incomplete Reduction of Arsenic: For accurate results, all arsenic in the sample must be in

the arsenic(III) state before the addition of zinc. The reduction step using potassium iodide

and stannous chloride is critical.[1]

Air Leaks in the Apparatus: The arsine generation and absorption system must be

completely airtight. Any leaks will result in the loss of arsine gas and lead to low readings.[5]

Interfering Metals: Certain metals, such as chromium, cobalt, copper, molybdenum, and

nickel, can interfere with the evolution of arsine gas, although they may not interfere with the

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.nemi.gov/methods/method_pdf/9608/
https://edfhelpdesk.com/sites/default/files/vvl/E206.4.pdf
https://mibio.ru/docs/111/101747e_-_isntruktsiya_engl.pdf
https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=91013LXA.TXT
https://www.nemi.gov/methods/method_pdf/9608/
https://edfhelpdesk.com/sites/default/files/vvl/E206.4.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


color development itself.[1][4] High concentrations of these metals can suppress the

generation of arsine.

Improper Digestion: If the sample contains organic arsenic compounds, an effective

digestion step is necessary to break them down and release the inorganic arsenic for

analysis. Incomplete digestion will lead to low recovery.[1][4] The use of potassium

permanganate digestion has been found to be satisfactory for this purpose.[4]

Nitric Acid Interference: The presence of nitric acid can negatively interfere with the test. If

nitric acid was used for sample preservation or digestion, it must be completely removed by

fuming with sulfuric or perchloric acid.[5]

Troubleshooting Steps:

Verify Reduction Step: Ensure that the potassium iodide and stannous chloride solutions are

fresh and added in the correct amounts. Allow sufficient time for the reduction to complete as

specified in the protocol.

Check for Leaks: Carefully inspect all ground glass joints and tubing connections for a tight

seal. Use a suitable lubricant on the joints if necessary.

Address Metal Interferences: If high concentrations of interfering metals are suspected, a

preliminary separation step, such as anion exchange, may be required.[4]

Optimize Digestion: Review your digestion procedure. For samples with high organic

content, ensure the digestion is complete by observing the color and clarity of the digestate.

Ensure Complete Removal of Nitric Acid: If nitric acid was used, ensure it is thoroughly

driven off during the fuming step.

FAQs (Frequently Asked Questions)
Q3: What is the purpose of each reagent in the arsine generation step?

A3: The key reagents and their functions are:

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄): Provides the acidic medium necessary for

the reaction.
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Potassium Iodide (KI) and Stannous Chloride (SnCl₂): These are reducing agents used to

reduce any arsenic(V) in the sample to arsenic(III). This step is crucial as only arsenic(III) is

readily converted to arsine.[1]

Zinc (Zn): Reacts with the acid to produce nascent hydrogen, which is a powerful reducing

agent that converts arsenic(III) to gaseous arsine (AsH₃).[1][6]

Lead Acetate: Impregnated on glass wool in a scrubber, it is used to trap any hydrogen

sulfide gas that may be produced, preventing it from interfering with the measurement.[1]

Q4: How stable is the colored complex formed between arsine and silver
diethyldithiocarbamate?

A4: The red-colored complex is not permanent and can fade over time. It is recommended to

measure the absorbance in the spectrophotometer without unnecessary delay, typically within

20-30 minutes of color development, to ensure accurate and reproducible results.[1]

Q5: Can this method be used to determine different species of arsenic (e.g., arsenite vs.

arsenate)?

A5: The standard silver diethyldithiocarbamate method determines total inorganic arsenic

because the initial reduction step converts both arsenite (As(III)) and arsenate (As(V)) to

arsine.[1] However, modifications to the procedure, such as selective hydride generation, can

allow for the speciation of inorganic arsenic.[7] Organic arsenicals are generally not determined

unless a digestion step is included to break them down to inorganic arsenic.[7]

Q6: What are the typical detection limits for this method?

A6: The silver diethyldithiocarbamate method is suitable for determining arsenic in the

microgram range. The detection limit is typically around 5 to 10 micrograms per liter (µg/L).[5]

[7]

Quantitative Data on Interferences
The following table summarizes the concentration at which various ions have been reported to

interfere with the silver diethyldithiocarbamate method.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.nemi.gov/methods/method_pdf/9608/
https://www.nemi.gov/methods/method_pdf/9608/
https://wwwn.cdc.gov/TSP/MMG/MMGDetails.aspx?mmgid=1199&toxid=278
https://www.nemi.gov/methods/method_pdf/9608/
https://www.benchchem.com/product/b15597357?utm_src=pdf-body
https://www.benchchem.com/product/b15597357?utm_src=pdf-body
https://www.nemi.gov/methods/method_pdf/9608/
https://www.benchchem.com/product/b15597357?utm_src=pdf-body
https://www.nemi.gov/methods/method_pdf/9608/
https://oasis.library.unlv.edu/rtds/71/
https://oasis.library.unlv.edu/rtds/71/
https://www.benchchem.com/product/b15597357?utm_src=pdf-body
https://edfhelpdesk.com/sites/default/files/vvl/E206.4.pdf
https://oasis.library.unlv.edu/rtds/71/
https://www.benchchem.com/product/b15597357?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interfering Ion
Concentration
Causing
Interference

Type of
Interference

Reference

Antimony (III) ≥ 0.3 mg/L Positive [4]

Mercury (II) ≥ 1.5 mg/L Positive [4]

Chromium (VI) > 5.0 mg/L
Negative (affects

arsine generation)
[1][4]

Cobalt (II) > 5.0 mg/L
Negative (affects

arsine generation)
[1][4]

Copper (II) > 5.0 mg/L
Negative (affects

arsine generation)
[1][4]

Molybdenum (VI) > 5.0 mg/L
Negative (affects

arsine generation)
[1][4]

Nickel (II) > 5.0 mg/L
Negative (affects

arsine generation)
[1][4]

Sulfide High concentrations Positive or Negative [1][2]

Nitric Acid Presence Negative [5]

Experimental Protocol: Determination of Total
Inorganic Arsenic
This is a generalized protocol. Always refer to the specific standard method (e.g., EPA 206.4)

for detailed procedures.

Sample Preparation and Digestion (if necessary):

For total arsenic in samples containing organic matter, a digestion step is required. A

common method involves using sulfuric and nitric acids, followed by heating to fumes of

sulfur trioxide to remove nitric acid.[1] Alternatively, a potassium permanganate digestion

can be used.[4]
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If only dissolved arsenic is being determined, filter the sample through a 0.45 µm filter.

Arsine Generation:

Pipette a suitable aliquot of the sample into the arsine generator flask.

Add concentrated hydrochloric acid.

Add potassium iodide solution and swirl to mix.

Add stannous chloride solution, mix, and allow the reduction of As(V) to As(III) to proceed

for about 15 minutes.[1]

Prepare the scrubber by impregnating glass wool with lead acetate solution and placing it

in the scrubber tube.

Pipette the silver diethyldithiocarbamate solution into the absorber tube.

Connect the generator, scrubber, and absorber. Ensure all connections are airtight.[5]

Add granular zinc to the generator flask and immediately connect the apparatus.

Color Development and Measurement:

Allow the reaction to proceed for at least 30 minutes to ensure all the arsenic is converted

to arsine and passed into the absorber.[1]

Gently warm the generator flask towards the end of the reaction to ensure all arsine is

released.[1]

Transfer the colored solution from the absorber directly into a spectrophotometer cuvette.

Measure the absorbance at 535 nm against a reagent blank.[1][5]

Calibration:

Prepare a series of arsenic standards of known concentrations.

Treat the standards in the same manner as the samples.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.nemi.gov/methods/method_pdf/9608/
https://www.benchchem.com/product/b15597357?utm_src=pdf-body
https://edfhelpdesk.com/sites/default/files/vvl/E206.4.pdf
https://www.nemi.gov/methods/method_pdf/9608/
https://www.nemi.gov/methods/method_pdf/9608/
https://www.nemi.gov/methods/method_pdf/9608/
https://edfhelpdesk.com/sites/default/files/vvl/E206.4.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Construct a calibration curve by plotting absorbance versus arsenic concentration.

Determine the arsenic concentration in the samples from the calibration curve.

Visualizations
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Analysis Data Processing
Sample Collection

Digestion (if needed)

Organic As present Reduction of As(V) to As(III)

Inorganic As only

Arsine Generation (AsH₃) Sulfide Scrubbing (Lead Acetate) Absorption in SDDC Spectrophotometric
Measurement (535 nm) Calibration Curve Concentration Calculation

Click to download full resolution via product page

Caption: Experimental workflow for arsenic analysis using the silver diethyldithiocarbamate
method.
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Caption: Troubleshooting logic for addressing inaccurate results in arsenic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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